3-(3-(Methoxymethyl)phenoxy)propan-1-amine
Description
3-(3-(Methoxymethyl)phenoxy)propan-1-amine is an organic compound featuring a phenoxy ring substituted with a methoxymethyl group (-CH2OCH3) at the 3-position, linked to a propan-1-amine chain. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its methoxymethyl group enhances solubility and modulates interactions with biological targets, such as receptors or enzymes, by influencing electron density and steric bulk .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-9-10-4-2-5-11(8-10)14-7-3-6-12/h2,4-5,8H,3,6-7,9,12H2,1H3 |
InChI Key |
XTNKJWNBELZKHP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenoxy)propan-1-amine typically involves the reaction of 3-(Methoxymethyl)phenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the 3-chloropropan-1-amine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)phenoxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The phenoxy group can be reduced to form the corresponding phenol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(Methoxymethyl)phenoxy)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)phenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C11H17NO2
- Molecular Weight : 195.26 g/mol
- IUPAC Name: 3-[3-(Methoxymethyl)phenoxy]propan-1-amine
- Functional Groups: Phenoxy ring, methoxymethyl substituent, primary amine.
The compound’s synthesis typically involves nucleophilic substitution between 3-(methoxymethyl)phenol and 3-chloropropan-1-amine under basic conditions, analogous to methods described for related phenoxypropanamines .
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Phenoxypropanamine Backbones
The table below compares 3-(3-(Methoxymethyl)phenoxy)propan-1-amine with compounds sharing its phenoxypropanamine core but differing in substituent type, position, or additional functional groups.
| Compound Name | Molecular Formula | Substituents/Modifications | Key Biological/Physical Properties | Reference |
|---|---|---|---|---|
| 3-(3-Fluoro-4-methylphenoxy)propan-1-amine | C12H16FNO | 3-Fluoro, 4-methyl on phenoxy ring | Enhanced lipophilicity; potential CNS activity | |
| 3-(4-Methoxyphenoxy)propan-1-amine | C10H15NO2 | 4-Methoxy on phenoxy ring | Lower steric hindrance; moderate receptor affinity | |
| 3-(2-Methyl-5-nitrophenoxy)propan-1-amine | C10H14N2O3 | 2-Methyl, 5-nitro on phenoxy ring | Electron-withdrawing nitro group enhances reactivity | |
| 3-(4-Chlorophenoxy)-N-methylpropan-1-amine | C10H14ClNO | N-methylation, 4-chloro on phenoxy ring | Increased metabolic stability; altered receptor selectivity | |
| 3-(2,4-Dimethoxyphenyl)propan-1-amine | C11H17NO2 | 2,4-Dimethoxy on phenyl ring | Improved solubility; serotonin receptor modulation |
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The methoxymethyl group in the target compound acts as an electron donor, increasing electron density on the phenoxy ring compared to nitro (electron-withdrawing) or halogen (mixed effects) substituents. This influences binding to receptors like serotonin or adrenergic targets .
Analogues with Heterocyclic or Alternative Backbones
The compound is also compared to non-phenoxy derivatives with similar amine chains or heterocyclic systems:
Key Observations :
- Ring Systems: Piperidine and indoline cores introduce conformational rigidity, which may improve binding to G-protein-coupled receptors compared to the flexible phenoxypropanamine backbone .
- Aliphatic vs. Aromatic Backbones: Branched aliphatic amines (e.g., 3-Methoxy-2,2-dimethylpropan-1-amine) lack aromaticity, reducing π-π stacking interactions but improving solubility in non-polar media .
Biological Activity
3-(3-(Methoxymethyl)phenoxy)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-(3-(Methoxymethyl)phenoxy)propan-1-amine
- Molecular Formula : C12H17NO2
- Molecular Weight : 209.27 g/mol
The presence of the methoxymethyl and phenoxy groups suggests potential interactions with various biological targets.
The biological activity of 3-(3-(Methoxymethyl)phenoxy)propan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit:
- Antidepressant Effects : By modulating neurotransmitter levels, particularly serotonin and norepinephrine.
- Anticancer Properties : Inducing apoptosis in cancer cells through various pathways, including the inhibition of specific signaling cascades.
Biological Activity Overview
The biological activities of 3-(3-(Methoxymethyl)phenoxy)propan-1-amine can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin and norepinephrine pathways. |
| Anticancer | Induction of apoptosis in cancer cell lines, particularly breast cancer (e.g., MCF-7 cells). |
| Antimicrobial | Inhibition of bacterial growth through interference with bacterial cell wall synthesis. |
Anticancer Activity
A study investigating the cytotoxic effects of various phenoxypropanamines found that compounds similar to 3-(3-(Methoxymethyl)phenoxy)propan-1-amine exhibited significant cytotoxicity against MCF-7 breast cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting a promising avenue for further research into its anticancer properties .
Antidepressant Effects
In preclinical models, compounds structurally related to 3-(3-(Methoxymethyl)phenoxy)propan-1-amine have shown efficacy in reducing depressive-like behaviors. These findings are linked to enhanced serotonergic activity, which is critical for mood regulation .
Antimicrobial Properties
Research on similar phenolic compounds indicates potential antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
